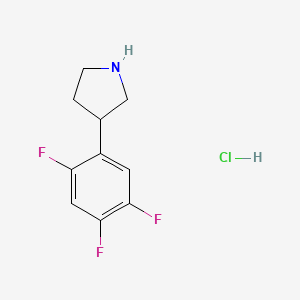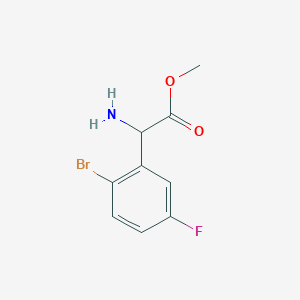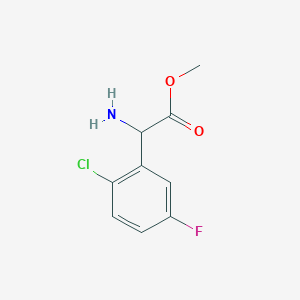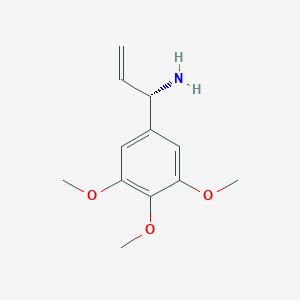
3-(2-Bromo-phenyl)-1-methyl-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-phenyl)-1-methyl-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-bromo-phenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-phenyl)-1-methyl-pyrrolidine typically involves the reaction of 2-bromoaniline with 1-methylpyrrolidine under specific conditions. One common method includes:
Nucleophilic Substitution Reaction: 2-bromoaniline reacts with 1-methylpyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization Reaction: The intermediate formed undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(2-Bromo-phenyl)-1-methyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
3-(2-Bromo-phenyl)-1-methyl-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromo-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrrolidine ring can engage in nucleophilic interactions. These interactions can modulate biological pathways and influence the compound’s effects.
類似化合物との比較
Similar Compounds
2-Bromo-phenyl-pyrrolidine: Lacks the methyl group, leading to different reactivity and properties.
1-Methyl-2-phenyl-pyrrolidine: Lacks the bromine atom, affecting its chemical behavior.
3-(2-Chloro-phenyl)-1-methyl-pyrrolidine:
Uniqueness
3-(2-Bromo-phenyl)-1-methyl-pyrrolidine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
3-(2-bromophenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-13-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-5,9H,6-8H2,1H3 |
InChIキー |
QNDJDDLOHHTJDZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
![(6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)

![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)

![4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13052669.png)
![2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL](/img/structure/B13052672.png)
